AloeresinD

概要

説明

Aloeresin D is a bioactive compound found in the Aloe vera plant. It belongs to the class of chromones, which are known for their diverse biological activities. Aloeresin D has gained attention for its potential therapeutic properties, including antioxidant, anti-inflammatory, and antimicrobial effects.

準備方法

Synthetic Routes and Reaction Conditions

Aloeresin D can be extracted from the Aloe vera rind using various methods. One optimized method involves the use of green organic solvents such as ethanol, propylene glycol, and glycerol in aqueous mixtures. The extraction process is influenced by variables such as time, temperature, solvent composition, and solid/liquid ratio. Aqueous propylene glycol has been found to be the most effective solvent for recovering Aloeresin D .

Industrial Production Methods

For industrial production, high-speed counter-current chromatography can be employed. This method uses a combination of solvents like n-hexane, acetic ether, acetone, and water to separate and extract Aloeresin D from Aloe vera. This technique is advantageous due to its high extraction rate, safety, and suitability for large-scale production .

化学反応の分析

Types of Reactions

Aloeresin D undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its structure and enhancing its bioactivity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate can be used to oxidize Aloeresin D.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed for reduction reactions.

Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of Aloeresin D, which may exhibit enhanced or altered biological activities.

科学的研究の応用

Antimicrobial Properties

Aloeresin D exhibits significant antimicrobial activity against various bacterial strains. Research indicates its effectiveness against pathogens such as Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli. These properties make it a potential candidate for developing alternative antibacterial agents.

Case Study: Antibacterial Activity

A study published in Molecules utilized computational methods to analyze the binding affinity of Aloeresin D to bacterial proteins. The results demonstrated strong binding interactions, suggesting its potential as an antibacterial agent. The binding energies ranged from -7.59 to -6.20 kcal/mol, indicating a robust interaction with bacterial targets .

| Bacterial Strain | Binding Energy (kcal/mol) |

|---|---|

| Pseudomonas aeruginosa | -7.59 |

| Staphylococcus aureus | -6.85 |

| Escherichia coli | -6.20 |

Anti-inflammatory Applications

Aloeresin D has shown promise in managing inflammatory conditions, particularly keratitis related to contact lens use. Its mechanism involves the inhibition of key inflammatory pathways, making it beneficial for treating inflammation in ocular conditions.

Case Study: Keratitis Management

In a study focused on contact lens-related keratitis, researchers employed molecular docking and dynamics simulations to investigate the interaction between Aloeresin D and inflammatory targets. The findings suggested that Aloeresin D could inhibit the transcription factor SPI1, which is crucial in keratitis pathogenesis .

| Inflammatory Target | Binding Energy (kcal/mol) |

|---|---|

| SPI1 | -5.62 |

Cosmetic Applications

Due to its bioactive properties, Aloeresin D is increasingly utilized in cosmetic formulations for its skin-lightening effects and antioxidant activity. Its ability to inhibit reactive oxygen species (ROS) formation enhances its appeal in skincare products.

Case Study: Cosmetic Formulation

Research has shown that extracts rich in Aloeresin D exhibit antioxidant activity through inhibition of thiobarbituric acid reactive substances (TBARS) formation . This property supports its use in anti-aging and skin-rejuvenating products.

| Cosmetic Benefit | Effectiveness |

|---|---|

| Antioxidant Activity | High |

| Skin-lightening | Moderate |

Pharmacological Research

Aloeresin D's potential as a therapeutic agent extends into pharmacology, where it is investigated for its role as an α-glucosidase inhibitor. This mechanism could aid in regulating carbohydrate metabolism and managing diabetes-related conditions.

Case Study: Pharmacological Potential

Studies have indicated that Aloeresin D may interact with various biochemical pathways involved in glucose metabolism, suggesting its utility in developing treatments for metabolic disorders .

作用機序

Aloeresin D exerts its effects through various molecular targets and pathways. It has been shown to inhibit the activity of enzymes such as tyrosinase, which is involved in melanin production. This inhibition is beneficial for skin-lightening and anti-aging applications. Additionally, Aloeresin D modulates inflammatory pathways by reducing the production of pro-inflammatory cytokines and reactive oxygen species .

類似化合物との比較

Aloeresin D is often compared with other chromones found in Aloe vera, such as aloesin, aloin A, aloin B, and aloe-emodin. While all these compounds share similar structural features, Aloeresin D is unique due to its specific bioactivities and higher potency in certain applications. For instance, Aloeresin D has shown superior antioxidant and anti-inflammatory properties compared to aloesin and aloin .

List of Similar Compounds

- Aloesin

- Aloin A

- Aloin B

- Aloe-emodin

- Rhein

- Aloenin A

- 7-O-methylaloeresin A

Aloeresin D stands out among these compounds for its diverse therapeutic potential and industrial applications.

生物活性

Aloeresin D, a bioactive compound derived from Aloe vera, has garnered attention for its diverse biological activities. This article delves into the pharmacological properties, extraction methods, and case studies related to Aloeresin D, supported by recent research findings.

Overview of Aloeresin D

Aloeresin D is a C-glycosylated chromone that exhibits various biological effects, including antioxidant, anti-inflammatory, and antimicrobial activities. These properties make it a candidate for applications in pharmaceuticals and cosmetics.

1. Antioxidant Activity

Research indicates that Aloeresin D possesses significant antioxidant properties. In vitro studies have demonstrated its ability to inhibit lipid peroxidation, which is crucial for preventing cellular damage caused by oxidative stress. The effectiveness of Aloeresin D in scavenging free radicals has been quantified using assays such as the DPPH assay, where lower IC50 values indicate higher antioxidant capacity.

| Extract Type | IC50 Value (µg/mL) | Activity |

|---|---|---|

| Ethanol-Water | 54.0 | High |

| Propylene Glycol | 75.0 | Moderate |

| Glycerol | 90.0 | Lower |

2. Anti-Inflammatory Activity

Aloeresin D has shown promising anti-inflammatory effects in various studies. It is reported to inhibit pro-inflammatory cytokines and stabilize lysosomal membranes in animal models.

- In vitro Studies : Demonstrated inhibition of NF-κB phosphorylation in human glioblastoma cells.

- In vivo Studies : In Wistar albino rats, treatment with Aloeresin D resulted in decreased levels of TNF-α and COX-2 gene expression.

3. Antimicrobial Activity

The antimicrobial potential of Aloeresin D has been evaluated against several bacterial and fungal strains. The compound exhibited significant inhibitory effects, making it a candidate for use in topical formulations.

Extraction Methods

The extraction of Aloeresin D from Aloe vera involves various methodologies aimed at optimizing yield and preserving bioactivity:

- Green Solvent Extraction : Utilizes solvents like ethanol and propylene glycol to recover bioactive compounds efficiently.

- Response Surface Methodology (RSM) : Employed to determine optimal conditions (temperature, time, solvent composition) for maximum extraction yield.

Case Study 1: Antioxidant Efficacy

A study focused on the antioxidant activity of Aloeresin D-rich extracts showed that the ethanol-water extraction method yielded the highest concentration of bioactive compounds. The extracts were tested against lipid peroxidation in porcine brain cells, demonstrating significant inhibition of malondialdehyde formation.

Case Study 2: Anti-Inflammatory Effects

In a controlled study involving Wistar rats, Aloeresin D was administered to evaluate its effect on inflammation markers. Results indicated a notable reduction in serum levels of inflammatory cytokines post-treatment, supporting its potential therapeutic use in inflammatory conditions.

Research Findings Summary

Recent investigations into the biological activity of Aloeresin D highlight its multifaceted roles:

- Antioxidant : Effective in reducing oxidative stress markers.

- Anti-inflammatory : Inhibits key inflammatory pathways.

- Antimicrobial : Exhibits activity against pathogenic microorganisms.

特性

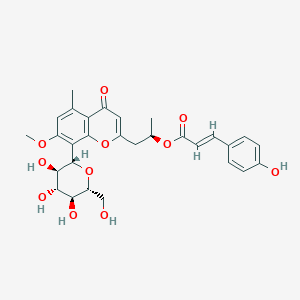

IUPAC Name |

[(2R)-1-[7-methoxy-5-methyl-4-oxo-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-2-yl]propan-2-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32O11/c1-14-10-20(37-3)24(29-27(36)26(35)25(34)21(13-30)40-29)28-23(14)19(32)12-18(39-28)11-15(2)38-22(33)9-6-16-4-7-17(31)8-5-16/h4-10,12,15,21,25-27,29-31,34-36H,11,13H2,1-3H3/b9-6+/t15-,21-,25-,26+,27-,29+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLTKWUFYRRRGGT-LNHNZQIHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1C(=O)C=C(O2)CC(C)OC(=O)C=CC3=CC=C(C=C3)O)C4C(C(C(C(O4)CO)O)O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C2=C1C(=O)C=C(O2)C[C@@H](C)OC(=O)/C=C/C3=CC=C(C=C3)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

556.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。